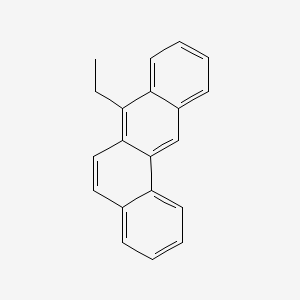

7-Ethylbenz(A)anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethylbenz(A)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

7-Ethylbenz(A)anthracene has been used extensively in carcinogenicity studies due to its ability to induce tumors in animal models. Research indicates that it is less potent than its methyl counterpart, 7-methylbenz(A)anthracene, but still demonstrates significant carcinogenic potential. For instance, studies show that while both compounds are metabolized to dihydrodiols in mouse skin, this compound exhibits lower covalent binding to DNA compared to 7-methylbenz(A)anthracene, suggesting a reduced carcinogenic activity .

Metabolic Studies

The metabolism of this compound has been compared with that of other PAHs. Research indicates that the presence of the ethyl group at position seven alters the metabolic pathways, leading to different diol products. Specifically, studies demonstrate that this compound predominantly forms 8,9- and 1,2-diols, while the methyl derivative forms different products . This differential metabolism is crucial for understanding how structural variations influence toxicity and carcinogenicity.

Animal Models for Cancer Research

This compound is frequently employed in rodent models to study cancer development mechanisms. For example, it has been used in conjunction with other agents to induce ovarian tumors in mice, providing insights into tumorigenesis relevant to human cancers . The compound's application in these models helps elucidate early events in cancer development and the role of environmental carcinogens.

Data Tables

Case Study 1: Metabolic Activation

In a study examining the metabolic activation of this compound on mouse skin, researchers found that while the compound was metabolized similarly to other PAHs, its overall activity was significantly lower. This finding highlights the importance of structural modifications on the biological activity of PAHs and their potential risks .

Case Study 2: Tumor Induction Models

Research involving female B6C3F1 mice demonstrated that administering this compound resulted in tumor formation when combined with agents causing ovarian failure. This model is instrumental for investigating postmenopausal epithelial cancers and understanding how environmental factors contribute to cancer risk .

Propriétés

Numéro CAS |

3697-30-1 |

|---|---|

Formule moléculaire |

C20H16 |

Poids moléculaire |

256.3 g/mol |

Nom IUPAC |

7-ethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h3-13H,2H2,1H3 |

Clé InChI |

HBFJJKFTOQAJHO-UHFFFAOYSA-N |

SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

SMILES canonique |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Key on ui other cas no. |

3697-30-1 |

Solubilité |

1.60e-07 M |

Synonymes |

7-ethylbenz(a)anthracene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.